REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8]C(=O)NC(C)C)=[C:4]([F:15])[CH:3]=1.N[CH2:17]CCCN.[Li]CCCC.[OH-:27].[Na+].[ClH:29]>C(OCC)C.C(O)C.CN(C=O)C>[Cl:29][C:2]1[CH:3]=[C:4]([F:15])[C:5]([OH:8])=[C:6]([CH:7]=1)[CH:17]=[O:27] |f:3.4|
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
isopropylcarbamic acid 4-chloro-2-fluorophenyl ester
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)OC(NC(C)C)=O)F
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
NCCCCN
|
Name
|
(trimethylsilyl)(trifluoromethan)sulfonate
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
NCCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred another hour at −70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction is warmed to ambient temperature over 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=C(C=O)C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |